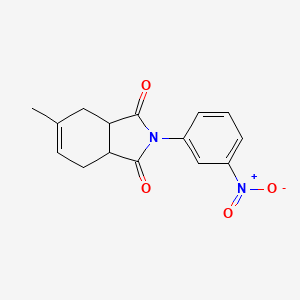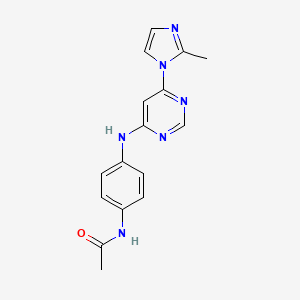
N-(4-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Coordination Complexes
Research has focused on synthesizing novel coordination complexes using related acetamide derivatives, studying their self-assembly processes, and antioxidant activity. For example, the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions have been explored. These complexes are characterized by various spectroscopic methods and X-ray crystallography, demonstrating significant antioxidant activities through in vitro assays (Chkirate et al., 2019).
Antifungal Agents
A series of compounds, including those related to the query chemical structure, have been synthesized for combating drug-resistant fungal infections. These compounds have shown significant activity against Candida albicans and Candida krusei, underlining their potential as antifungal agents. Their activity is further supported by molecular docking studies, highlighting a promising avenue for developing new antifungal therapies (Altındağ et al., 2017).
Antitumor Activity
The design and synthesis of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition have been studied, showing potential cytotoxic activities. These derivatives provide a basis for developing new anticancer agents by exploring their interactions with cancer cell lines, suggesting a promising area for further research into cancer therapeutics (Rahmouni et al., 2014).
Melatonin Receptor Ligands
Novel classes of compounds, including imidazo[1,2-a]pyridines, have been designed as melatonin receptor ligands. These studies aim to understand the affinity and selectivity towards melatonin receptors, which could lead to new treatments for disorders related to the melatonin system (El Kazzouli et al., 2011).
Antimicrobial Activity
Research into new heterocyclic compounds incorporating the antipyrine moiety, derived from similar acetamide compounds, has shown antimicrobial activity. These studies provide insights into the development of new antimicrobial agents, addressing the need for novel treatments due to increasing resistance to existing drugs (Nunna et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently under investigation. It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various cellular targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets leads to changes in cellular processes, which can result in various biological effects.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to the diverse biological activities of imidazole derivatives The affected pathways and their downstream effects would depend on the specific targets of the compound
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. Given the diverse biological activities of imidazole derivatives , the compound could potentially have a wide range of effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility suggests that it could be affected by the polarity of its environment Other factors, such as pH and temperature, could also influence its action
Direcciones Futuras
Imidazole and its derivatives have become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a need for the development of new drugs that overcome these problems . Therefore, the study and development of imidazole derivatives, including “N-(4-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide”, may be a promising direction for future research .
Propiedades
IUPAC Name |
N-[4-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-11-17-7-8-22(11)16-9-15(18-10-19-16)21-14-5-3-13(4-6-14)20-12(2)23/h3-10H,1-2H3,(H,20,23)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIYSKHZXHANFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
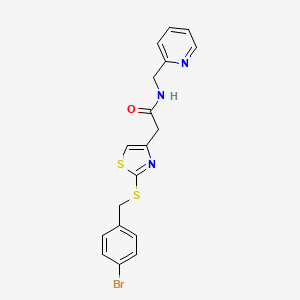

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)
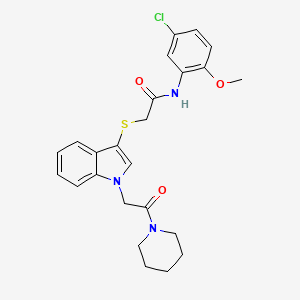
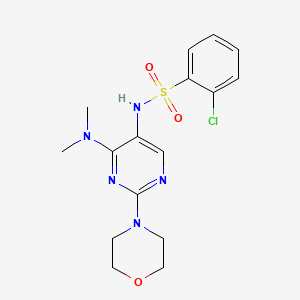
![N-(2-furylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2507297.png)
![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide](/img/structure/B2507300.png)
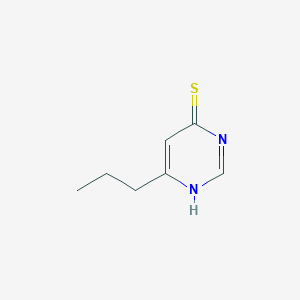
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2507302.png)
![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2507305.png)

![3-[(4-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2507307.png)

